molecular formula C6H7BrN2O2Zn B14880715 2,4-Dimethoxypyrimidin-5-ylZinc bromide

2,4-Dimethoxypyrimidin-5-ylZinc bromide

Cat. No.: B14880715
M. Wt: 284.4 g/mol
InChI Key: JAOMIJCMXCMJJO-UHFFFAOYSA-M
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Description

2,4-Dimethoxypyrimidin-5-ylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent used in organic synthesis. This compound is characterized by the presence of a pyrimidine ring substituted with two methoxy groups at the 2 and 4 positions, and a zinc bromide moiety at the 5 position. The compound is typically used in a 0.25 M solution in THF, a common solvent in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethoxypyrimidin-5-ylzinc bromide typically involves the reaction of 2,4-dimethoxypyrimidine with a zinc bromide source. One common method is the direct metallation of 2,4-dimethoxypyrimidine using a zinc reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxypyrimidin-5-ylzinc bromide undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety acts as a nucleophile.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and aryl halides. The reactions are typically carried out in the presence of a base and under an inert atmosphere.

    Coupling Reactions: Palladium or nickel catalysts are often used in coupling reactions. The reactions are usually performed in THF or other suitable solvents at elevated temperatures.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In substitution reactions, the products are typically substituted pyrimidines. In coupling reactions, the products are often biaryl or alkyl-aryl compounds.

Scientific Research Applications

2,4-Dimethoxypyrimidin-5-ylzinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon bonds.

    Biology: It can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: It is involved in the synthesis of drug candidates and intermediates.

    Industry: It is used in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dimethoxypyrimidin-5-ylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo various reactions, such as nucleophilic substitution and cross-coupling, to form new chemical bonds. The zinc bromide moiety plays a crucial role in stabilizing the intermediate and facilitating the reaction.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxypyrimidin-5-ylzinc bromide: Similar structure but with only one methoxy group.

    4-Methoxypyrimidin-5-ylzinc bromide: Similar structure but with the methoxy group at the 4 position only.

    2,4-Dimethoxypyrimidin-5-ylzinc chloride: Similar structure but with a chloride instead of a bromide.

Uniqueness

2,4-Dimethoxypyrimidin-5-ylzinc bromide is unique due to the presence of two methoxy groups, which can influence its reactivity and selectivity in chemical reactions. The bromide moiety also provides different reactivity compared to chloride, making it suitable for specific synthetic applications.

Properties

Molecular Formula

C6H7BrN2O2Zn

Molecular Weight

284.4 g/mol

IUPAC Name

bromozinc(1+);2,4-dimethoxy-5H-pyrimidin-5-ide

InChI

InChI=1S/C6H7N2O2.BrH.Zn/c1-9-5-3-4-7-6(8-5)10-2;;/h4H,1-2H3;1H;/q-1;;+2/p-1

InChI Key

JAOMIJCMXCMJJO-UHFFFAOYSA-M

Canonical SMILES

COC1=NC(=NC=[C-]1)OC.[Zn+]Br

Origin of Product

United States

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